3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclobutanone with hydrazine, followed by alkylation and subsequent cyclization . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group in the pyrazole ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-Ethyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
Uniqueness
What sets 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine apart is its unique cyclobutyl and ethyl substituents, which can influence its reactivity and interaction with biological targets. These structural features may enhance its potential as a pharmaceutical agent compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclobutyl-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-8-9(7-5-4-6-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3 |
InChI Key |
TZFFZGNZKCPVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CCC2)C)N |
Origin of Product |
United States |
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